molecular formula C8H9Cl2OP B13709679 Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride

Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride

Cat. No.: B13709679
M. Wt: 223.03 g/mol
InChI Key: TUHLCNFXANKGIP-UHFFFAOYSA-N
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Description

Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride is an organophosphorus compound that features a phosphinic acid chloride group attached to a methyl-4-chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride typically involves the reaction of methyl-4-chlorobenzene with phosphorus trichloride (PCl₃) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphinic acid chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation Reactions: The phosphinic acid chloride group can be oxidized to form phosphonic acid derivatives.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

    Substitution: The major products are phosphinic acid derivatives with various substituents.

    Oxidation: The major products are phosphonic acids.

    Reduction: The major products are phosphine derivatives.

Scientific Research Applications

Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride involves its interaction with nucleophiles, leading to the formation of phosphinic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorobenzene moiety, which stabilizes the intermediate species formed during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (Methyl-4-bromobenzene)-phosphinic acid chloride
  • Methyl (Methyl-4-fluorobenzene)-phosphinic acid chloride
  • Methyl (Methyl-4-nitrobenzene)-phosphinic acid chloride

Uniqueness

Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties to the compound. This influences its reactivity and the types of reactions it can undergo, making it distinct from its bromine, fluorine, and nitro analogs.

Properties

Molecular Formula

C8H9Cl2OP

Molecular Weight

223.03 g/mol

IUPAC Name

1-chloro-4-[[chloro(methyl)phosphoryl]methyl]benzene

InChI

InChI=1S/C8H9Cl2OP/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3

InChI Key

TUHLCNFXANKGIP-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(CC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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